molecular formula C10H16Cl2N6 B1422437 1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride CAS No. 1258650-96-2

1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride

Cat. No.: B1422437
CAS No.: 1258650-96-2
M. Wt: 291.18 g/mol
InChI Key: SMZWGQQFUVHAIF-UHFFFAOYSA-N
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Description

“1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1258650-96-2 . It has a molecular weight of 291.18 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H14N6.2ClH/c11-7-1-3-16(4-2-7)10-8-9(13-5-12-8)14-6-15-10;;/h5-7H,1-4,11H2,(H,12,13,14,15);2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 291.18 . It is a powder and is typically stored at room temperature .

Scientific Research Applications

Acetylcholinesterase Inhibition

1-(1H-purin-6-yl)piperidin-4-amine derivatives have been investigated for their potential inhibition activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. A study by Kang et al. (2013) found that certain compounds in this category exhibited moderate AChE inhibitory activities, suggesting a potential therapeutic application in Alzheimer's disease management (Kang et al., 2013).

Antimicrobial Activity

Compounds containing 1-(1H-purin-6-yl)piperidin-4-amine have demonstrated efficacy as antimicrobial agents. For example, a study by Vinaya et al. (2009) evaluated the antimicrobial potency of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, revealing significant activity against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009).

Synthesis of Novel Compounds

The synthesis of novel compounds incorporating 1-(1H-purin-6-yl)piperidin-4-amine is a significant area of research. For example, studies have focused on synthesizing pyrimidine imines and thiazolidinones (Merugu et al., 2010), as well as α-aminophosphonates (Jiang et al., 2013), demonstrating the versatility of this compound in creating a range of potentially useful substances (Merugu et al., 2010); (Jiang et al., 2013).

Anticancer Activity

Compounds featuring 1-(1H-purin-6-yl)piperidin-4-amine have also been tested for their anticancer properties. Huang et al. (2014) synthesized novel purine steroid-nucleoside analogues with significant cytotoxicity against various cancer cell lines, highlighting the potential application of these compounds in cancer therapy (Huang et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(7H-purin-6-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6.2ClH/c11-7-1-3-16(4-2-7)10-8-9(13-5-12-8)14-6-15-10;;/h5-7H,1-4,11H2,(H,12,13,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZWGQQFUVHAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=NC3=C2NC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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